Carbamic acid, (5-(cyanophenylmethyl)-1H-benzimidazol-2-yl)-, methyl ester
CAS No.: 80229-07-8
Cat. No.: VC16504108
Molecular Formula: C17H14N4O2
Molecular Weight: 306.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80229-07-8 |
|---|---|
| Molecular Formula | C17H14N4O2 |
| Molecular Weight | 306.32 g/mol |
| IUPAC Name | methyl N-[6-[cyano(phenyl)methyl]-1H-benzimidazol-2-yl]carbamate |
| Standard InChI | InChI=1S/C17H14N4O2/c1-23-17(22)21-16-19-14-8-7-12(9-15(14)20-16)13(10-18)11-5-3-2-4-6-11/h2-9,13H,1H3,(H2,19,20,21,22) |
| Standard InChI Key | PEROCMQCRVULJH-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(C#N)C3=CC=CC=C3 |
Introduction
"Carbamic acid, (5-(cyanophenylmethyl)-1H-benzimidazol-2-yl)-, methyl ester" is a synthetic compound belonging to the carbamate class. It features a benzimidazole core substituted with a cyanophenylmethyl group and a methyl ester functionality. This unique structure positions it as a compound of interest in various fields, including pharmaceuticals and agrochemicals, due to its potential biological activities.
Synthesis
The synthesis of carbamic acid derivatives, including this compound, typically involves:
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Reaction Pathway: Cyanamide reacts with an alkyl-substituted haloformate in an organic solvent to yield a cyanocarbamate intermediate. This is followed by the addition of o-phenylenediamine to form the benzimidazole structure .
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Optimization Factors: Reaction conditions such as temperature, solvent choice, and catalyst presence can influence yield and purity.
Biological Activities and Applications
This compound's structure suggests potential applications in:
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Pharmaceuticals:
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The benzimidazole core is known for its role in antiparasitic and antimicrobial agents.
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Carbamate moieties often act as reversible enzyme inhibitors, such as acetylcholinesterase inhibitors.
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Agrochemicals:
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Structural similarity to carbendazim suggests potential fungicidal properties.
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Could be explored for crop protection applications.
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Mechanisms of Action:
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Likely interacts with biological systems through nucleophilic substitution or hydrolysis reactions.
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Possible reversible inhibition of enzymes like acetylcholinesterase.
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Comparison with Related Compounds
| Compound Name | Structural Features | Applications |
|---|---|---|
| Methyl Carbamate | Simple methyl ester of carbamic acid | Insecticide |
| Ethyl Carbamate | Ethyl ester variant | Known mutagenic properties |
| Carbendazim | Benzimidazole-based carbamate | Widely used fungicide in agriculture |
| This Compound | Cyanophenylmethyl substitution on benzimidazole | Potential pharmaceutical and agrochemical use |
Research Findings and Future Directions
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Hydrolysis Behavior:
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Hydrolyzes into corresponding amines and carbon dioxide under enzymatic or aqueous conditions.
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Understanding this process is crucial for evaluating environmental stability and biological interactions.
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Potential Toxicity:
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As with many carbamates, toxicity studies are essential to assess its safety profile for pharmaceutical or agricultural use.
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Further Studies Needed:
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